molecular formula C59H62N6O21S B1148485 CalciOrange, AM CAS No. 172646-19-4

CalciOrange, AM

Cat. No.: B1148485
CAS No.: 172646-19-4
M. Wt: 1223.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CalciOrange, AM is a cell-permeant fluorescent calcium indicator dye. It is widely used in scientific research to measure intracellular calcium levels. The dye exhibits an increase in fluorescence emission intensity upon binding to calcium ions (Ca²⁺), making it a valuable tool for studying calcium signaling in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

CalciOrange, AM is synthesized through a series of chemical reactions involving the esterification of a fluorescent dye with an acetoxymethyl (AM) ester group. The AM ester group allows the dye to permeate cell membranes. Once inside the cell, intracellular esterases cleave the AM ester group, converting the dye into its fluorescent form .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and consistency. The dye is typically supplied in a lyophilized form and must be reconstituted in an appropriate solvent before use .

Chemical Reactions Analysis

Types of Reactions

CalciOrange, AM primarily undergoes hydrolysis reactions. The AM ester group is hydrolyzed by intracellular esterases, converting the non-fluorescent dye into its fluorescent form. This reaction is crucial for the dye’s functionality as a calcium indicator .

Common Reagents and Conditions

    Reagents: Intracellular esterases, water

    Conditions: Physiological pH and temperature (37°C)

Major Products Formed

The major product formed from the hydrolysis of this compound is the fluorescent calcium indicator dye, which binds to calcium ions and exhibits increased fluorescence .

Scientific Research Applications

CalciOrange, AM is extensively used in various fields of scientific research:

Mechanism of Action

CalciOrange, AM exerts its effects by binding to calcium ions (Ca²⁺) within the cell. The binding of calcium ions to the dye results in a significant increase in fluorescence emission intensity. This fluorescence change allows researchers to monitor and quantify intracellular calcium levels. The molecular targets of this compound are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CalciOrange, AM is unique due to its specific excitation and emission wavelengths (549/576 nm), which reduce interference from cellular autofluorescence and scattering backgrounds. This makes it particularly useful for imaging applications where high signal-to-noise ratios are essential .

Properties

CAS No.

172646-19-4

Molecular Formula

C59H62N6O21S

Molecular Weight

1223.22

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.